3-Chloro-4-methoxy-1,2-benzisothiazole

Medicinal Chemistry API Intermediate Synthesis Quality Control

3-Chloro-4-methoxy-1,2-benzisothiazole (CAS 103486-06-2; molecular formula C₈H₆ClNOS; molecular weight 199.66 g/mol) is a heterocyclic building block belonging to the 1,2-benzisothiazole family. It features a benzene ring fused to an isothiazole core, bearing a chlorine atom at the 3-position and a methoxy group at the 4-position.

Molecular Formula C8H6ClNOS
Molecular Weight 199.66 g/mol
Cat. No. B8694611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methoxy-1,2-benzisothiazole
Molecular FormulaC8H6ClNOS
Molecular Weight199.66 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SN=C2Cl
InChIInChI=1S/C8H6ClNOS/c1-11-5-3-2-4-6-7(5)8(9)10-12-6/h2-4H,1H3
InChIKeyIGTDKILBEHZLJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methoxy-1,2-benzisothiazole: Core Identity, Physicochemical Profile, and Procurement-Relevant Specifications


3-Chloro-4-methoxy-1,2-benzisothiazole (CAS 103486-06-2; molecular formula C₈H₆ClNOS; molecular weight 199.66 g/mol) is a heterocyclic building block belonging to the 1,2-benzisothiazole family . It features a benzene ring fused to an isothiazole core, bearing a chlorine atom at the 3-position and a methoxy group at the 4-position . This specific substitution pattern distinguishes it from other benzisothiazoles used in pharmaceutical intermediate chemistry, agrochemical development, and materials science. Commercially, the compound is typically supplied at a minimum purity specification of 95% and requires long-term storage in a cool, dry place . Its primary documented application is as a key intermediate in the synthesis of the atypical antipsychotic drug Ziprasidone [1].

Why In-Class 1,2-Benzisothiazole Substitution Fails for 3-Chloro-4-methoxy-1,2-benzisothiazole


1,2-Benzisothiazoles are not interchangeable scaffolds. The identity and position of substituents on the benzisothiazole ring profoundly influence electronic properties, reactivity toward nucleophiles, and biological target engagement [1]. The simultaneous presence of an electron-withdrawing chlorine at C3 and an electron-donating methoxy group at C4 on 3-chloro-4-methoxy-1,2-benzisothiazole creates a unique electronic push-pull system that modulates the electrophilicity of the C3 position, thereby dictating regioselectivity in nucleophilic aromatic substitution reactions [2]. Replacing this compound with the non-methoxylated analog (3-chloro-1,2-benzisothiazole, CAS 7716-66-7) or the non-chlorinated analog (4-methoxy-1,2-benzisothiazole, CAS 35272-30-1) alters both the reaction kinetics and the product distribution in downstream synthetic sequences, with direct consequences for intermediate purity and final API yield in Ziprasidone-type syntheses . Furthermore, confusion with the structurally distinct agrochemical Chlobenthiazone (CAS 63755-05-5), which shares the same molecular formula but possesses a benzothiazole rather than benzisothiazole core, can lead to procurement errors with significant regulatory and functional implications [3].

3-Chloro-4-methoxy-1,2-benzisothiazole: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Differentiation vs. the Closest 1,2-Benzisothiazole Analogs

3-Chloro-4-methoxy-1,2-benzisothiazole possesses a molecular weight of 199.66 g/mol, which is 30.03 g/mol higher than its closest non-methoxylated analog 3-chloro-1,2-benzisothiazole (169.63 g/mol) and 34.45 g/mol higher than the non-chlorinated analog 4-methoxy-1,2-benzisothiazole (165.21 g/mol) . This molecular weight difference serves as a definitive analytical marker for identity confirmation via LC-MS or GC-MS, enabling unambiguous discrimination from structurally similar benzisothiazoles during incoming quality control of purchased intermediates.

Medicinal Chemistry API Intermediate Synthesis Quality Control

Melting Point Range: Physical Form Differentiation from 3-Chloro-1,2-benzisothiazole

The melting point of 3-chloro-4-methoxy-1,2-benzisothiazole is reported in the range of 34–38 °C , which is comparable to the melting point of 3-chloro-1,2-benzisothiazole at 38–39 °C . However, the target compound is described as a white to pink crystalline powder at ambient conditions , whereas Chlobenthiazone (4-chloro-3-methylbenzothiazol-2-one), a compound with identical molecular formula but different core structure, exhibits a significantly higher melting point of 131–132 °C [1]. This large melting point differential (>93 °C) provides a simple, low-cost identity verification method to detect erroneous supply of the benzothiazole-based agrochemical instead of the intended 1,2-benzisothiazole intermediate.

Solid-State Characterization Formulation Procurement Specification

Synthetic Yield Benchmark: Reported 60% Yield from 4-Methoxybenzisothiazolone Chlorination

A documented synthetic route to 3-chloro-4-methoxy-1,2-benzisothiazole proceeds via chlorination of 4-methoxybenzisothiazolone (0.065 mol) with PCl₅ (1.05 mol equiv.) in dichloroethane, followed by flash chromatography (30% CH₂Cl₂/70% hexane), affording the product in 60% yield [1]. By comparison, a patent for a general 1,2-benzisothiazole synthesis reports yields higher than 90% (up to 97%) for unsubstituted and 7-chloro derivatives using an acid-catalyzed cyclization method [2]. The moderate 60% yield for the 3-chloro-4-methoxy derivative reflects the additional steric and electronic challenges introduced by the 4-methoxy substituent during chlorination, and this yield figure serves as a baseline for process optimization efforts.

Process Chemistry Scale-Up Synthesis Cost of Goods

Electronic Substituent Effects: Dual Push-Pull Character Distinct from Mono-Substituted Analogs

The 1,2-benzisothiazole scaffold exhibits reactivity that is highly sensitive to substitution pattern. The 3-chloro substituent serves as a leaving group for nucleophilic aromatic substitution, while the 4-methoxy group donates electron density into the ring via resonance, activating specific positions toward electrophilic attack [1][2]. In 3-chloro-1,2-benzisothiazole (without the 4-OCH₃ group), nucleophilic attack occurs exclusively at the C3 chlorine or sulfur atom with ring fission as a competing pathway [1]. The introduction of the 4-methoxy group in 3-chloro-4-methoxy-1,2-benzisothiazole is predicted to increase electron density at the C5 and C7 positions, thereby altering both the regioselectivity and the rate of subsequent electrophilic aromatic substitution reactions relative to the non-methoxylated analog [2]. Quantitative Fukui function calculations on related thiazole systems predict that electron-donating substituents enhance reactivity at the pyridine-type nitrogen, with the reactivity order being 2-substituted > 5-substituted > 4-substituted thiazoles [3].

Physical Organic Chemistry Reactivity Prediction Rational Design

Commercial Purity Specification: 95% Minimum as a Procurement Baseline

Multiple independent vendors (AKSci, CymitQuimica, Biosynth) consistently specify a minimum purity of 95% for 3-chloro-4-methoxy-1,2-benzisothiazole . In contrast, 3-chloro-1,2-benzisothiazole is commercially available at a higher purity specification of 97+% from major suppliers such as Thermo Fisher Scientific . The 2-percentage-point difference in minimum purity specification between these two Ziprasidone intermediates reflects the additional synthetic complexity and purification challenge introduced by the 4-methoxy substituent. For procurement purposes, the 95% specification should be treated as a minimum acceptance criterion, with purchasers encouraged to request batch-specific certificates of analysis to verify actual purity, which may exceed the specification minimum.

Quality Assurance Supply Chain Management Analytical Chemistry

Core Structural Differentiation from Chlobenthiazone: 1,2-Benzisothiazole vs. Benzothiazole Scaffold

3-Chloro-4-methoxy-1,2-benzisothiazole (CAS 103486-06-2) belongs to the 1,2-benzisothiazole class, characterized by an N-S bond adjacency in the heterocyclic ring (SMILES: COc1cccc2snc(Cl)c12) . In contrast, Chlobenthiazone (CAS 63755-05-5) is a benzothiazole derivative (SMILES: CN1C2=C(C=CC=C2Cl)SC1=O) with the sulfur and nitrogen atoms separated by a carbonyl carbon in a thiazolone ring, and with the chlorine and methyl groups occupying different positions [1]. Despite sharing the identical molecular formula C₈H₆ClNOS and molecular weight (199.66), these compounds are constitutional isomers with fundamentally different core heterocycles and distinct CAS registry numbers. Some chemical supplier databases erroneously cross-list these CAS numbers as synonyms , creating a procurement risk. The ¹³C NMR spectrum provides unambiguous differentiation: the benzisothiazole C3 (attached to Cl) resonates in a different region than the benzothiazolone carbonyl carbon.

Structural Chemistry Procurement Verification Regulatory Compliance

High-Value Application Scenarios for 3-Chloro-4-methoxy-1,2-benzisothiazole Based on Differentiation Evidence


Ziprasidone API Intermediate Synthesis: Leveraging the 4-Methoxy Directing Effect

3-Chloro-4-methoxy-1,2-benzisothiazole serves as a key building block in the multi-step synthesis of Ziprasidone, an atypical antipsychotic with combined dopamine D₂ and serotonin 5-HT₂A receptor antagonist activity [1]. In this application, the 3-chloro group functions as the leaving group for nucleophilic substitution with piperazine derivatives, while the 4-methoxy substituent provides both electronic activation and steric direction that influences the regiochemical outcome of subsequent transformations. Procurement of this specific intermediate (rather than the non-methoxylated analog 3-chloro-1,2-benzisothiazole) is mandatory when the synthetic route requires the methoxy group to be present at the benzisothiazole stage, as post-coupling methoxylation would require additional steps and reduce overall yield. The minimum 95% purity specification must be verified by HPLC before use, with particular attention to the absence of the benzothiazole isomer Chlobenthiazone [2].

Medicinal Chemistry SAR Exploration of 1,2-Benzisothiazole-Based CNS Agents

For structure-activity relationship (SAR) programs targeting central nervous system receptors (dopamine D₂, D₃, serotonin 5-HT₂A, or HIF-2), 3-chloro-4-methoxy-1,2-benzisothiazole provides a uniquely functionalized scaffold that can be elaborated through sequential nucleophilic substitution at C3 (exploiting the chlorine leaving group) and electrophilic aromatic substitution at C5 or C7 (directed by the 4-methoxy group) [1][2]. This orthogonal reactivity profile is not available from the mono-substituted analogs: 3-chloro-1,2-benzisothiazole lacks the methoxy directing group, while 4-methoxy-1,2-benzisothiazole lacks the chlorine handle for initial C-N or C-C bond formation. The dual functionality makes this compound the preferred starting material for libraries requiring two sequential diversification steps on the benzisothiazole core .

Agrochemical Lead Optimization: Nematicidal Benzisothiazole Ethers

European Patent EP 0530136 B1 and related filings disclose hydrocarbyloxybenzisothiazoles of general formula I as active ingredients for combating plant-parasitic nematodes [1]. Within this class, the 3-chloro-4-methoxy substitution pattern on the 1,2-benzisothiazole core is structurally distinct from the 3-methyl-4-chloro substitution of Chlobenthiazone, which targets fungal rice blast rather than nematodes [2]. For agrochemical discovery programs seeking new nematicidal chemotypes, 3-chloro-4-methoxy-1,2-benzisothiazole offers a starting scaffold that can be further functionalized at the 3-position with various alkoxy or aryloxy groups, as described in the patent literature. The compound's moderate aqueous solubility and volatility profile differentiate it from more polar benzisothiazolin-3-one derivatives used as industrial biocides .

Process Chemistry Development: Benchmarking Chlorination Efficiency on Methoxy-Substituted Benzisothiazolones

The reported 60% yield for chlorination of 4-methoxybenzisothiazolone to 3-chloro-4-methoxy-1,2-benzisothiazole [1] serves as a performance benchmark for process R&D teams developing improved synthetic routes. The yield deficit relative to the >90% yields achievable for unsubstituted benzisothiazoles via modern acid-catalyzed cyclization methods [2] highlights a specific process chemistry challenge: the electron-donating 4-methoxy group may promote competing side reactions during PCl₅-mediated chlorination. Contract research organizations and CDMOs bidding on custom synthesis projects should account for this lower baseline yield in their cost models, and process chemists should target yield improvements through alternative chlorinating agents (e.g., POCl₃, SOCl₂ with catalytic DMF) or through reversal of the synthetic sequence.

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